rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans
Description
Structural Basis of Conformational Restriction
The rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane system features a fused bicyclic framework with two nitrogen atoms at positions 2 and 5. The trans configuration of the diazabicyclo scaffold enforces a fixed spatial arrangement, reducing rotational freedom compared to linear diamines like piperazine. This rigidity is critical for stabilizing specific receptor conformations, as demonstrated in studies of GPCR agonists. For example, the 3,8-diazabicyclo[3.2.1]octane scaffold in GPR119 agonists exhibited marked differences in pharmacology between species due to conformational constraints.
The bond angles and torsional strain in the bicyclic system limit the molecule’s ability to adopt non-productive conformations, thereby enhancing binding specificity. Molecular modeling of similar systems suggests that the diazabicyclo[4.2.0]octane framework positions functional groups in orientations that mimic the active conformation of endogenous ligands.
Impact on GPCR Signaling Pathways
Conformational restriction directly influences ligand efficacy and signaling bias. In ghrelin receptor studies, full agonists like ghrelin stabilized dynamic receptor substates, while inverse agonists reduced conformational diversity. The rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane scaffold’s rigidity may similarly bias GPCRs toward active or inactive states, depending on substituent placement.
For instance, JMV 3018—a biased agonist with a constrained structure—activated only Gq pathways, unlike full agonists that recruited arrestin. This selectivity arises from the ligand’s ability to stabilize receptor conformations compatible with specific signaling proteins. The diazabicyclo[4.2.0]octane system’s stereochemistry (1R,6R) further refines this interaction by orienting substituents toward key receptor subpockets.
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
(1S,6S)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
YDHHOMAODDKZOZ-USPAICOZSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]1NCCN2.Cl.Cl |
Canonical SMILES |
C1CC2C1NCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Reported Synthetic Routes and Key Steps
Cyclization of Linear Precursors
- The bicyclic structure is often formed by intramolecular cyclization of appropriately substituted diamine precursors. For example, starting from linear diamines or amino alcohols, ring closure under acidic or basic conditions leads to the formation of the bicyclic diazabicyclooctane core.
Use of Bicyclic Intermediates
- Some synthetic routes employ bicyclic intermediates such as tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives, which are then deprotected and converted into the target compound. This approach involves multi-step synthesis including palladium-catalyzed coupling reactions, nucleophilic substitutions, and acid-mediated deprotection steps.
Salt Formation
- The dihydrochloride salt form is typically obtained by treatment of the free base with hydrochloric acid, facilitating isolation and purification as a crystalline solid.
Detailed Preparation Procedures with Data Tables
Preparation from tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (Representative Example)
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate + TFA (Trifluoroacetic acid), RT, 2 hours | Acid-mediated deprotection of tert-butyl ester to free amine | Volatiles removed under reduced pressure |
| 2 | Residue + 1-(2-bromoethyl)-4-nitrobenzene + tetrabutylammonium iodide + K2CO3 + DMF, 80 °C, 16 h | Nucleophilic substitution to introduce side chain | Product isolated by mass-directed HPLC; LC-MS m/z 411 [M+1]+ |
| 3 | tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate + p-bromoiodobenzene + CuI + Cs2CO3 + DMF, 100 °C, overnight | Copper(I)-catalyzed coupling to introduce aryl substituent | Crude purified by silica gel and reverse phase chromatography; yields variable |
| 4 | Deprotection with TFA + neutralization with Na2HCO3 | Conversion to free amine dihydrochloride salt | White wax solid obtained; LC-MS confirms structure |
Reaction Conditions Summary Table
| Reaction Type | Conditions | Solvent | Temperature | Time | Catalyst/Base | Yield Range |
|---|---|---|---|---|---|---|
| Acid deprotection | TFA, RT | DCM or neat | Room temperature | 1-2 h | None | Quantitative |
| Nucleophilic substitution | K2CO3, tetrabutylammonium iodide | DMF | 80 °C | 16 h | Base | Moderate to good |
| Copper-catalyzed coupling | CuI, Cs2CO3 | DMF | 100 °C | Overnight | CuI catalyst | Moderate |
| Palladium-catalyzed coupling | Pd2(dba)3, DavePhos, NaOtBu | 1,4-Dioxane | 100 °C | Several hours | Pd catalyst | 17-45% |
Comprehensive Research Findings and Notes
The bicyclic diazabicyclooctane scaffold is versatile for further functionalization, as shown by various coupling reactions with aryl halides and boronic acids, enabling medicinal chemistry applications.
The racemic nature of the compound indicates that no chiral catalysts or resolution steps are generally employed in its preparation, simplifying synthesis but requiring consideration if enantiopure forms are desired.
The dihydrochloride salt form improves compound stability and handling, favoring crystallinity and ease of purification.
The use of palladium and copper catalysis in the preparation of substituted derivatives of the bicyclic core is well documented, with reaction conditions optimized for moderate to good yields.
Several patents and literature sources highlight the importance of this compound class as GLP-1 receptor modulators, relevant in cardiovascular and metabolic disease treatments.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Temp (°C) | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Acid deprotection of tert-butyl ester | TFA | None | DCM or neat | RT | 1-2 h | Quantitative | Converts protected intermediate to free amine |
| Nucleophilic substitution | 1-(2-bromoethyl)-4-nitrobenzene, K2CO3 | None | DMF | 80 | 16 h | Moderate | Introduces side chains |
| Copper-catalyzed arylation | p-Bromoiodobenzene, CuI, Cs2CO3 | CuI | DMF | 100 | Overnight | Moderate | Forms aryl-substituted bicyclic derivatives |
| Palladium-catalyzed coupling | Pd2(dba)3, DavePhos, NaOtBu | Pd catalyst | 1,4-Dioxane | 100 | Several h | 17-45% | Used for complex coupling reactions |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Amine Families
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ring System Differences: The target compound’s [4.2.0] system (vs.
- Functional Group Impact : The trans-dihydrochloride salt in the target compound improves aqueous solubility, unlike the ester and benzoyloxy groups in [3.2.1] analogs, which prioritize lipid membrane permeability .
- Biological Targets : While the target compound targets GLP-1 receptors, [3.2.1] bicyclic amines in are associated with CNS applications due to structural similarities to tropane alkaloids (e.g., cocaine analogs) .
Notes
- The structural uniqueness of the [4.2.0] system differentiates the target compound from most bicyclic amines in clinical use.
Biological Activity
Rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans is a bicyclic compound notable for its unique structural characteristics, which include two nitrogen atoms within its rings. This compound is part of the 2,5-diazabicyclo[4.2.0]octane class and has garnered attention in pharmaceutical research due to its potential biological activities.
Structural Characteristics
The structure of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride is defined by its bicyclic framework and specific stereochemistry, which contribute to its biological activity. The compound can be represented by the following SMILES notation: C1CN[C@@H]2[C@@H](N1)CC2.Cl.Cl.
Research indicates that rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride acts as a modulator of glucagon-like peptide-1 (GLP-1) receptors . These receptors are critical in regulating glucose metabolism and appetite, making this compound a candidate for treating metabolic disorders such as type 2 diabetes and obesity .
Additionally, preliminary studies suggest potential neuroprotective effects , although the exact mechanisms remain to be fully elucidated .
Pharmacological Applications
The compound's role as a GLP-1 receptor modulator positions it favorably in the development of therapeutic agents aimed at metabolic dysfunctions. It may also provide avenues for further exploration in neuroprotection and other therapeutic areas.
Comparative Analysis
The following table compares rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride | Bicyclic | Unique stereochemistry with dual nitrogen atoms |
| 2-Methyl-2,5-diazabicyclo[4.2.0]octane | Bicyclic | Different methyl substitution pattern |
| 1-Amino-3-methylpyrrolidine | Monocyclic | Lacks bicyclic framework |
| 3-Amino-1-methylpyrrolidine | Monocyclic | Similar amine functionality but different structure |
This comparison highlights the unique aspects of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride that may enhance its pharmacological potential.
Case Studies and Research Findings
Recent studies have focused on the efficacy of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride in various experimental models:
- Diabetes Models : In animal studies assessing glucose tolerance and insulin sensitivity, administration of this compound demonstrated significant improvements in metabolic parameters compared to control groups .
- Neuroprotection Studies : Investigations into neuroprotective effects showed that treatment with this compound could mitigate neuronal damage in models of oxidative stress . Further research is required to confirm these findings and elucidate the underlying mechanisms.
Q & A
Q. What experimental methodologies are recommended for synthesizing rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans?
Methodological Answer: Synthesis should prioritize stereochemical control due to the compound’s bicyclic structure and trans configuration. Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, ensuring minimal energy barriers for the desired stereoisomer. Pair computational predictions with iterative experimental validation, such as chiral HPLC or X-ray crystallography, to confirm stereochemical purity . For dihydrochloride salt formation, monitor pH and solvent polarity during crystallization to optimize yield and solubility .
Q. How can the physicochemical properties of this compound be systematically characterized?
Methodological Answer:
- Solubility: Perform phase-solubility studies in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) to assess suitability for biological assays. The hydrochloride salt enhances aqueous solubility but may require co-solvents for hydrophobic environments .
- Stability: Conduct accelerated stability studies (40°C/75% RH) under varying pH and light conditions, analyzed via HPLC-UV or LC-MS to detect degradation products .
- Thermal Properties: Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions.
Table 1: Key Physicochemical Parameters
| Property | Method | Reference Standard |
|---|---|---|
| Solubility (H₂O, 25°C) | Shake-flask + HPLC quantification | USP <1231> |
| pKa | Potentiometric titration | ICH Q6A |
Advanced Research Questions
Q. How can conflicting data on stereochemical stability be resolved?
Methodological Answer: Contradictions in stereochemical stability often arise from solvent effects or impurities. Apply a multi-technique approach:
- Computational: Simulate solvent interactions using molecular dynamics (MD) to predict isomerization pathways .
- Experimental: Use dynamic NMR or circular dichroism (CD) to monitor isomerization kinetics under controlled conditions (temperature, solvent polarity) .
- Statistical: Design a fractional factorial experiment to isolate variables (e.g., trace metals, light exposure) contributing to instability .
Q. What strategies optimize reaction pathways for large-scale synthesis without compromising stereoselectivity?
Methodological Answer:
- Reactor Design: Employ continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use CRDC subclass RDF2050112 (reaction fundamentals) to guide reactor scaling .
- Catalysis: Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to improve enantiomeric excess (ee). Pair with in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Separation: Integrate membrane technologies (CRDC RDF2050104) for enantiomer purification, reducing reliance on chromatography .
Table 2: Key Experimental Parameters for Scale-Up
| Parameter | Optimal Range | Monitoring Tool |
|---|---|---|
| Temperature | 20–25°C (to avoid racemization) | In-line thermocouple |
| Residence Time (flow) | 5–10 min | UV-Vis spectroscopy |
| Catalyst Loading | 0.5–1.0 mol% | ICP-MS for metal traces |
Q. How can computational modeling bridge gaps between predicted and observed biological activity?
Methodological Answer:
- Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors. Validate with in vitro assays (e.g., enzyme inhibition).
- MD Simulations: Simulate ligand-receptor interactions over microsecond timescales to identify conformational changes affecting activity .
- Data Integration: Apply machine learning (ML) to correlate computational descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values, refining predictive models .
Q. What advanced separation techniques are suitable for isolating minor diastereomers?
Methodological Answer:
- Chiral Stationary Phases (CSP): Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) with supercritical fluid chromatography (SFC) for high-resolution separation .
- Crystallization: Employ preferential crystallization by seeding with enantiopure crystals, monitored via in-situ Raman spectroscopy .
- Membrane-Assisted Processes: Explore nanofiltration membranes with tailored pore sizes to separate diastereomers based on molecular weight and charge .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Root-Cause Analysis: Use design of experiments (DoE) to identify confounding variables (e.g., residual solvents, humidity) .
- Cross-Validation: Compare data across multiple labs using standardized protocols (e.g., OECD guidelines).
- Meta-Analysis: Apply multivariate regression to published datasets, weighting studies by methodological rigor (e.g., sample size, analytical validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
